molecular formula C24H39NO7 B12774611 Delphonine CAS No. 466-23-9

Delphonine

Cat. No.: B12774611
CAS No.: 466-23-9
M. Wt: 453.6 g/mol
InChI Key: XAKOYAMWNDGMFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delphonine involves several steps, starting from simpler diterpenoid precursors. One of the earliest reports of the isolation of this compound was from Delphinium staphisagria seeds . The synthetic routes typically involve the use of chiral intermediates and complex cyclization reactions to form the characteristic polycyclic structure of this compound .

Industrial Production Methods

Industrial production of this compound is not common due to its high toxicity and limited applications. the extraction from natural sources, such as Delphinium plants, remains a primary method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

Delphonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include various derivatives that retain the core polycyclic structure but have different functional groups attached. These derivatives can exhibit different biological activities and toxicities .

Comparison with Similar Compounds

Delphonine is similar to other diterpenoid alkaloids such as aconitine and lappaconitine . These compounds share a similar polycyclic structure and act on voltage-gated sodium channels. this compound is unique in its specific binding affinity and the particular effects it produces on the cardiovascular system . The similar compounds include:

Properties

CAS No.

466-23-9

Molecular Formula

C24H39NO7

Molecular Weight

453.6 g/mol

IUPAC Name

6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,8-triol

InChI

InChI=1S/C24H39NO7/c1-25-10-21(11-29-2)7-6-13(30-3)24-12-8-22(27)14(31-4)9-23(28,15(12)20(22)26)16(19(24)25)17(32-5)18(21)24/h12-20,26-28H,6-11H2,1-5H3

InChI Key

XAKOYAMWNDGMFV-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6O)O)OC)O)OC)OC)COC

Origin of Product

United States

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